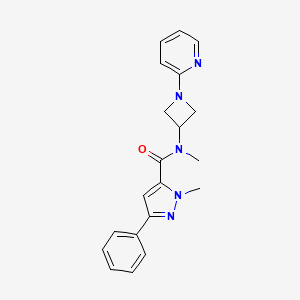

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

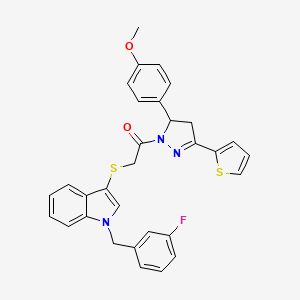

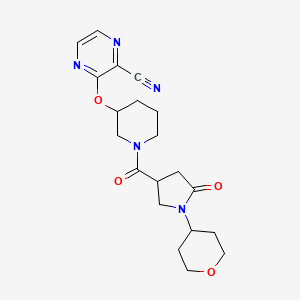

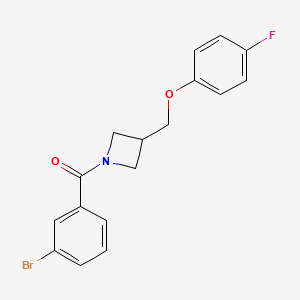

Molecular Structure Analysis

The molecular structure of similar compounds, such as “3-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE”, includes a benzamide core with chloro-substituents . The structure of “N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-methylbenzamide” would likely be similar, with additional functional groups attached to the benzamide core.Aplicaciones Científicas De Investigación

Synthesis and Characterization : A study detailed the synthesis and characterization of tritium-labeled compounds possessing benzamide functionality, demonstrating applications in studying receptor antagonists through labeling patterns and stereochemical configuration retention analysis (Yang Hong et al., 2015).

Metabolic Conversion : Research on the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds offers insights into the metabolism and stability of benzamide derivatives, highlighting their relevance in pharmacokinetics and toxicology (D. Ross et al., 1983).

Environmental Analysis : A method using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry for measuring parabens and other environmental phenols in human milk demonstrates the environmental monitoring and exposure assessment applications of benzamide derivatives (X. Ye et al., 2008).

Photocatalytic Degradation : The study on photocatalytic degradation of propyzamide using TiO2-loaded adsorbent supports highlights applications in environmental remediation and the development of more efficient photocatalysts (T. Torimoto et al., 1996).

Magnetic Studies : Research into heterometallic compounds involving manganese ions showcases the synthesis and potential applications of benzamide derivatives in developing single-molecule magnets, contributing to the field of materials science and magnetic storage technologies (Xiao-Lei Li et al., 2015).

Mecanismo De Acción

Target of Action

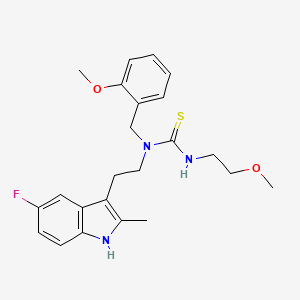

It is known that many indole derivatives, which this compound may be related to, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is plausible that this compound interacts with its targets in a manner similar to other indole derivatives, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways . For instance, some indole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the functioning of cells .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have a variety of biological effects, depending on the specific receptors it interacts with .

Propiedades

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c1-12-5-2-3-8-15(12)17(21)19-10-9-16(20)13-6-4-7-14(18)11-13/h2-8,11,16,20H,9-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUHHLZUJZGANR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCC(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide](/img/structure/B2969895.png)

![N-[2-[[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2969899.png)

![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2969903.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2969904.png)

![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2969906.png)